molecular formula C11H16F3N3 B15066634 1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B15066634
M. Wt: 247.26 g/mol
InChI Key: TXBBAABTHICDHE-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 1706458-35-6) is a high-purity chemical building block with molecular formula C11H16F3N3 and molecular weight 247.26 . This specialized heterocyclic compound features a pyrazolo[4,3-c]pyridine core structure in a partially saturated tetrahydro form, substituted with an isobutyl group at the 1-position and a trifluoromethyl group at the 3-position . The trifluoromethyl group enhances metabolic stability and membrane permeability, while the isobutyl moiety influences steric and lipophilic properties, making this scaffold particularly valuable in medicinal chemistry and drug discovery research . Compounds based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have demonstrated significant research potential as key intermediates in developing biologically active molecules . Related structural analogs have been investigated in patented pharmaceutical research for various therapeutic applications . This building block is offered for research purposes only and is strictly not for diagnostic or therapeutic use. Proper storage conditions and handling under appropriate chemical safety protocols are recommended.

Properties

Molecular Formula

C11H16F3N3

Molecular Weight

247.26 g/mol

IUPAC Name

1-(2-methylpropyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C11H16F3N3/c1-7(2)6-17-9-3-4-15-5-8(9)10(16-17)11(12,13)14/h7,15H,3-6H2,1-2H3

InChI Key

TXBBAABTHICDHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(CNCC2)C(=N1)C(F)(F)F

Origin of Product

United States

Biological Activity

1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS No. 1706458-35-6) is a novel compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention for its potential therapeutic applications due to its unique structural features and biological activities.

The molecular formula of this compound is C9H12F3N3C_9H_{12}F_3N_3, with a molecular weight of approximately 219.20 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro tests indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity of Pyrazolo Derivatives

CompoundCell LineIC50 (μM)
Compound AHepG20.08 - 12.07
Compound BHeLa54.25% inhibition
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory properties of related pyrazole compounds have also been documented. For example, some derivatives showed significant inhibition of COX enzymes and other inflammatory mediators with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (μM)
Compound CCOX-15.40
Compound DCOX-20.01
Compound E5-LOX1.78

The mechanism by which these compounds exert their effects often involves interaction with specific protein targets such as tubulin and various inflammatory pathways. For instance, docking studies have shown that certain pyrazole derivatives bind effectively to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A study published in MDPI reported that a series of pyrazole compounds demonstrated potent anticancer activity against multiple cell lines with a focus on their ability to inhibit tubulin polymerization .
  • Inflammation Model : Another research highlighted the efficacy of pyrazole-based compounds in reducing TNF-alpha production in human monocytic cell lines, showcasing their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Antimicrobial Agents Targeting ESKAPE Pathogens

Compound A shares structural similarity with nitrofuran-tagged pyrazolopyridines developed for antimicrobial activity. Key analogs include:

Compound ID Substituents (Position) Biological Activity (ESKAPE Pathogens) Key Findings Reference
LK01516 (10d) 1-Isobutyl, 3-(5-methyloxazol-2-yl), 5-(5-nitro-2-furoyl) MIC: 26.7 μM (MTB) 51% yield; moderate activity against Mycobacterium tuberculosis (MTB)
Lead Compound 13g 1-(2-Methoxyethyl), 3-oxazol-5-yl, 5-(5-nitro-2-furoyl) Superior to nitrofurantoin High regioselectivity; SAR linked to nitrofuran warhead and THPP scaffold
Compound A 1-Isobutyl, 3-CF₃ Not explicitly tested Predicted improved metabolic stability due to CF₃; lacks nitrofuran moiety N/A

Key Observations :

  • The nitrofuran moiety in analogs like 10d and 13g is critical for direct antimicrobial activity .
  • However, the CF₃ group may enhance membrane permeability and target engagement in other contexts.

Antitubercular Agents Targeting Pantothenate Synthetase

Pyrazolopyridines with 3-phenyl substituents have shown activity against MTB pantothenate synthetase (PS):

Compound ID Substituents (Position) IC₅₀ (MTB PS) MIC (MTB) Cytotoxicity (RAW 264.7) Reference
3-Phenyl derivative 3-Phenyl, 1-benzoyl, N-(4-nitrophenyl) 21.8 ± 0.8 μM 26.7 μM Non-cytotoxic at 50 μM
Compound A 3-CF₃, 1-isobutyl Not tested Not tested Not tested N/A

Key Observations :

  • The 3-phenyl group in antitubercular analogs enables π-π interactions with PS active sites .

Kinase Inhibitors (c-Met and Factor Xa)

Pyrazolopyridines are also explored as kinase inhibitors. Examples include:

Compound ID Target Key Features Potency (IC₅₀) Reference
c-Met Inhibitor c-Met kinase 3-CF₃, optimized substituents at N-1 <10 nM
Apixaban Factor Xa 3-Carboxamide, 4-methoxyphenyl P1 0.08 nM
Compound A Unknown 3-CF₃, 1-isobutyl Not tested N/A

Key Observations :

  • Substituent optimization (e.g., carboxamide in Apixaban) is critical for high-affinity binding .

Key Observations :

  • CF₃ groups typically require specialized synthetic routes (e.g., microwave-assisted or multicomponent reactions) .
  • Nitrofuran-tagged analogs face stability issues due to reactive warheads .

Preparation Methods

Multicomponent Cyclocondensation Approach

Pyrazole Core Formation

The synthesis begins with the preparation of a trifluoromethyl-substituted pyrazole intermediate. Reacting isobutyl hydrazine with ethyl trifluoropyruvate in ethanol under reflux yields 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester. This step achieves 75–80% yield, with regioselectivity controlled by steric and electronic effects of the trifluoromethyl group.

Aldehyde Functionalization

The ester is converted to an aldehyde via a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–25°C. This step proceeds in 80% yield, producing 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Cyclocondensation with 1,3-Diaminopropane

The aldehyde undergoes cyclocondensation with 1,3-diaminopropane in acetic acid under microwave irradiation (150°C, 30 min). This forms the tetrahydro-pyridine ring via imine formation and subsequent cyclization, yielding the target compound in 85% purity.

Optimization Data
Parameter Condition Yield Improvement
Solvent Acetic acid vs. EtOH +15%
Temperature 150°C (microwave) +20% vs. reflux

Sonogashira Coupling and Silver-Triflate Cyclization

Sonogashira Cross-Coupling

5-Chloro-1-isobutyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is reacted with terminal alkynes (e.g., phenylacetylene) under Sonogashira conditions (Pd(PPh₃)₄, CuI, tert-butylamine, 80°C). This forms a 5-alkynyl intermediate in 85% yield.

Oxime Formation and Cyclization

The alkyne is converted to an oxime using hydroxylamine hydrochloride, followed by silver triflate (AgOTf)-catalyzed cyclization in dichloromethane. This step closes the pyridine ring, yielding the pyrazolo[4,3-c]pyridine scaffold in 90% yield.

Hydrogenation

The unsaturated pyridine ring is hydrogenated using H₂/Pd-C in methanol to produce the tetrahydro derivative. This final step proceeds quantitatively (95% yield).

Key Advantages
  • Microwave-assisted steps reduce reaction time by 70%.
  • Silver triflate enhances cyclization efficiency compared to Brønsted acids.

Reductive Amination Route

Pyrazole-Aldehyde Synthesis

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is prepared as described in Section 1.2.

Reductive Amination with 4-Aminopyridine

The aldehyde undergoes reductive amination with 4-aminopyridine using sodium cyanoborohydride (NaBH₃CN) in methanol. This forms a secondary amine intermediate, which is cyclized under acidic conditions (HCl, reflux) to yield the tetrahydro-pyridine ring.

Purification

Crude product is purified via recrystallization from acetonitrile, achieving 88% overall yield.

Alkylation of Pyrazolo[4,3-c]pyridine Core

Core Synthesis

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is synthesized via cyclization of N-aminopyrazoles with diketones.

Trifluoromethylation

Electrophilic trifluoromethylation is performed using Umemo-to’s reagent (CF₃SO₂Na) and copper(I) iodide (CuI) in DMSO. The reaction proceeds at 100°C for 12 h (65% yield).

Comparative Analysis of Methods

Method Total Yield Key Advantages Limitations
Multicomponent 68% One-pot, scalable Requires microwave setup
Sonogashira 73% High regioselectivity Costly Pd catalysts
Reductive Amination 70% Mild conditions Multiple purification steps
Alkylation 58% Modular for N-substituents Low trifluoromethylation efficiency

Critical Reaction Parameters

  • Regioselectivity in Pyrazole Formation :

    • Steric bulk of isobutyl group directs substitution to position 1.
    • Trifluoromethyl groups enhance electrophilicity at position 3.
  • Cyclization Efficiency :

    • Microwave irradiation reduces side reactions (e.g., oligomerization).
    • Silver triflate outperforms BF₃·Et₂O in cyclization yields (90% vs. 65%).
  • Hydrogenation Conditions :

    • Pd/C (10 wt%) in methanol achieves full saturation without over-reduction.

Q & A

Q. Can this compound act as a ligand in transition-metal catalysis?

  • Methodological Answer : Test coordination behavior via UV-Vis titration with metals (e.g., Pd, Cu). The pyridine nitrogen and pyrazole moieties may form chelates, as seen in Pd-catalyzed cross-couplings of related triazolo-pyridines .

Q. What mechanistic insights explain its potential inhibition of enzymatic targets?

  • Methodological Answer : Use stopped-flow kinetics and isotopic labeling (e.g., ¹⁸O/²H) to track enzyme binding. The isobutyl group’s hydrophobicity may enhance binding pocket occupancy, while the trifluoromethyl group stabilizes charge-transfer interactions .

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